molecular formula C16H14N2O B14460971 N-benzhydryl-2-cyanoacetamide CAS No. 69395-84-2

N-benzhydryl-2-cyanoacetamide

Cat. No.: B14460971
CAS No.: 69395-84-2
M. Wt: 250.29 g/mol
InChI Key: IELZJYJWKWYSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to the same carbon atom. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-cyanoacetamide typically involves the reaction of benzhydrylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzhydrylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and catalysts such as piperidine. Reaction conditions vary depending on the desired product but often involve elevated temperatures and prolonged reaction times .

Major Products Formed

Major products formed from the reactions of this compound include substituted acrylamides, heterocyclic compounds, and various cyanoacetamide derivatives.

Scientific Research Applications

N-benzhydryl-2-cyanoacetamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N-benzhydryl-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzhydryl-2-cyanoacetamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the benzhydryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents .

Properties

CAS No.

69395-84-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-benzhydryl-2-cyanoacetamide

InChI

InChI=1S/C16H14N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11H2,(H,18,19)

InChI Key

IELZJYJWKWYSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.